Specific Scientific Field: Organic Chemistry
Summary of the Application: Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is used as a key intermediate in the synthesis of important building blocks relevant to medicinal and agrochemistry.
Methods of Application or Experimental Procedures: A one-step procedure for the synthesis of the regioisomeric mixture of target pyrazoles was proposed. Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles.
Results or Outcomes: The method resulted in a high-yielding and practical synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Specific Scientific Field: Medicinal Chemistry.
Summary of the Application: The trifluoromethyl group, which is present in “methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate”, is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group.
Methods of Application or Experimental Procedures: The trifluoromethyl group can be introduced into a molecule through various synthetic methods.
Specific Scientific Field: Organic Chemistry.
Summary of the Application: “Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate” can be used in the synthesis of various bioactive small molecules.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific bioactive small molecule being synthesized.
Results or Outcomes: The synthesis of bioactive small molecules can lead to the development of new drugs or therapeutic agents.
Specific Scientific Field: Industrial Testing.
Summary of the Application: This compound is used in various industrial testing applications.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific industrial testing application.
Results or Outcomes: The results or outcomes would depend on the specific industrial testing application.
Summary of the Application: “Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate” can be used in the synthesis of trifluoromethyl aromatics.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific trifluoromethyl aromatic being synthesized.
Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a heterocyclic organic compound characterized by the presence of a pyrazole ring with a trifluoromethyl group and a carboxylate ester substituent. Its molecular formula is and it has a molecular weight of approximately 194.11 g/mol. The compound is notable for its unique structure, which includes two nitrogen atoms in the pyrazole ring and the electron-withdrawing trifluoromethyl group, influencing its chemical behavior and biological activity .
These reactions make this compound a valuable intermediate in organic synthesis.
The biological activity of methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has been explored in various studies. It has shown potential as an herbicide due to its ability to inhibit specific enzymes involved in plant growth. Additionally, its derivatives have been investigated for antimicrobial and antifungal properties, indicating a broader scope of biological applications .
Several methods have been developed for synthesizing methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate:
Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate finds applications in:
Interaction studies involving methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate have focused on its binding affinity to various biological targets. These studies indicate that the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes. Furthermore, studies on enzyme inhibition reveal that modifications to the pyrazole core can significantly alter activity profiles against target enzymes .
Several compounds share structural similarities with methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
Ethyl 3-(Trifluoromethyl)pyrazole-5-carboxylate | 129768-30-5 | 0.80 |
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | 5744-56-9 | 0.84 |
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 1322805-15-1 | 0.69 |
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | 345637-71-0 | 0.91 |
Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate stands out due to its specific combination of a trifluoromethyl group and a carboxylate ester, which enhances its reactivity and biological properties compared to other similar compounds. The presence of both electron-withdrawing and electron-donating groups allows for versatile applications in synthesis and agriculture.